molecular formula C22H24N2O5 B12171851 3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide

Cat. No.: B12171851
M. Wt: 396.4 g/mol
InChI Key: GHQJSJNTODYTCK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group, a methoxy-methyl-pyrrole moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Coupling with Pyrrole Derivative: The trimethoxybenzoyl chloride is then reacted with a pyrrole derivative in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

For industrial-scale production, the process may involve:

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. It also interacts with other molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide is unique due to its combination of a trimethoxyphenyl group and a pyrrole moiety, which provides a distinct mechanism of action and potential for diverse biological activities .

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methoxy-5-methyl-4-pyrrol-1-ylphenyl)benzamide

InChI

InChI=1S/C22H24N2O5/c1-14-10-16(18(26-2)13-17(14)24-8-6-7-9-24)23-22(25)15-11-19(27-3)21(29-5)20(12-15)28-4/h6-13H,1-5H3,(H,23,25)

InChI Key

GHQJSJNTODYTCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2C=CC=C2)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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